2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
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Overview
Description
2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their stability and ability to absorb ultraviolet (UV) light, making them useful in various industrial applications, particularly as UV stabilizers in polymers and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps:
Diazotization Reaction: This involves the preparation of a diazonium salt from an aromatic amine, such as 2-nitroaniline, by treating it with sodium nitrite in the presence of an acid.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form an azo compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Mixing of Reactants: Formaldehyde, a dialkylamine, and a 4-hydrocarbyl-6-benzotriazolyl phenol are mixed.
Heating: The mixture is heated to remove water produced during the reaction.
Catalysis: An alkaline catalyst is added, and the mixture is heated for several hours.
Precipitation: The phenol compound precipitates when the reaction mixture is neutralized.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it into simpler benzotriazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, glucose.
Solvents: Ethanol, chloroform, methanol.
Major Products
The major products formed from these reactions include various benzotriazole derivatives and substituted phenols .
Scientific Research Applications
2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of UV-protective textiles and materials.
Mechanism of Action
The compound exerts its effects primarily by absorbing UV radiation and converting it into thermal energy, thereby preventing UV-induced degradation. This mechanism involves the excitation of electrons within the benzotriazole ring, which then dissipate the absorbed energy as heat .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Known for its UV-absorbing properties.
Drometrizole trisiloxane: A lipophilic benzotriazole derivative used in sunscreen cosmetics.
Uniqueness
2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is unique due to its specific molecular structure, which provides enhanced stability and UV absorption capabilities compared to other benzotriazole derivatives .
Properties
IUPAC Name |
2-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-4-29-22-10-9-17(14-30-23-18(13-24)15(2)11-16(3)25-23)12-21(22)28-26-19-7-5-6-8-20(19)27-28/h5-12H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLWPOPZWUFIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=C(C(=CC(=N2)C)C)C#N)N3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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